molecular formula C9H14O2 B1426894 6-Oxaspiro[4.5]decan-9-one CAS No. 855398-57-1

6-Oxaspiro[4.5]decan-9-one

Cat. No.: B1426894
CAS No.: 855398-57-1
M. Wt: 154.21 g/mol
InChI Key: JGPUWAQXCLTTBT-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-9-one is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 6-Oxaspiro[4.5]decan-9-one involves the Prins/pinacol rearrangement reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials . The reaction proceeds through a cascade mechanism, leading to the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Oxaspiro[4.5]decan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: Substitution reactions can occur at different positions within the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Oxaspiro[4.5]decan-9-one has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[4.5]decan-9-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biological processes, making it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

    1,6-Dioxaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the ketone functional group.

    1,6,9-Trioxaspiro[4.5]decane: This compound has an additional oxygen atom in the ring system, providing different chemical properties.

Uniqueness: 6-Oxaspiro[4.5]decan-9-one is unique due to its specific spirocyclic structure and the presence of a ketone functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPUWAQXCLTTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At ambient temperature, 5 g of (E)-3-[(tert-butyl-dimethylsilanyloxy)buta-1,3-dienyl]dimethylamine are added to a solution of 3.9 g of cyclopentanone in 11 ml of 2-butanol. The reaction mixture is stirred for 18 h at ambient temperature. The solvent is evaporated off and then the residue is taken up in 100 ml of diethyl ether. The mixture is cooled to −78° C. and then 1.9 ml of acetyl chloride are added slowly. The mixture is stirred for 10 min at −78° C. and then the reaction is stopped by adding 100 ml of a saturated solution of ammonium chloride. The resulting mixture is extracted with 200 ml of diethyl ether, and the organic phases are combined, and then dried over anhydrous sodium sulphate. The residue is chromatographed on silica gel (8/2 heptane/ethyl acetate). The residue is dissolved in 50 ml of methanol, and then 200 mg of palladium-on-charcoal at 10% are added. The reaction mixture is stirred for 2 hours under a hydrogen atmosphere. The reaction mixture is filtered and then the methanol is evaporated off. 600 mg of 6-oxaspiro[4.5]decan-9-one are obtained. Yield=18%.
[Compound]
Name
(E)-3-[(tert-butyl-dimethylsilanyloxy)buta-1,3-dienyl]dimethylamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[4.5]decan-9-one
Reactant of Route 2
6-Oxaspiro[4.5]decan-9-one
Reactant of Route 3
6-Oxaspiro[4.5]decan-9-one
Reactant of Route 4
6-Oxaspiro[4.5]decan-9-one
Reactant of Route 5
6-Oxaspiro[4.5]decan-9-one
Reactant of Route 6
6-Oxaspiro[4.5]decan-9-one

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